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molecular formula C14H11BrFNO2 B570616 Benzyl (4-bromo-3-fluorophenyl)carbamate CAS No. 510729-01-8

Benzyl (4-bromo-3-fluorophenyl)carbamate

Cat. No. B570616
M. Wt: 324.149
InChI Key: UPTMRBYILBFUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328087B2

Procedure details

To a 12-L, three-neck, round-bottom flask equipped with an overhead stirrer, nitrogen inlet/outlet, addition funnel and thermocouple was charged 4-bromo-3-fluoroaniline (800.0 g, 4.21 mol, Matrix lot #Q13H), THF (6.4 L, 8 vol), and solid sodium bicarbonate (530.5 g, 6.32 mol, 1.5 eq). The addition funnel was charged with benzyl chloroformate (861.9 g, 5.05 mol, 1.2 eq), which was added dropwise to the reactor over 70 minutes. The temperature of the reaction was maintained below 20° C. with an ice water bath. The batch was aged 1 hour at room temperature at which point HPLC analysis indicated that the reaction was complete. The reaction mixture was transferred to a 22-L flask and the mixture was diluted with water (6.4 L, 8 vol). The two-phase mixture was warmed to 50° C. and held at temperature for 16 hours to quench the excess benzyl chloroformate. The mixture was transferred hot to a separatory funnel to remove the lower aqueous phase. A rag layer was observed which was taken with the aqueous layer. The THF layer was filtered through Whatman #1 filter paper to remove some particulates, and the mixture was transferred back to a 22-L flask equipped for distillation. Heptane was added in portions and distilled to remove the THF. (Note that it is best to distill some of the THF out first before adding the first amount of heptane.) A total of 26.5 L of heptane was added, and the total distillate collected was 25 L. At this point, the pot temperature had reached 97.7° C. and the distillate coming over contained 0.9% THF by 1H NMR analysis. The mixture was cooled to room temperature and the thick white slurry was filtered. The filter cake was washed with heptane (4 L). The product was dried in a vacuum oven at 40° C. to give 1257.0 g of intermediate 5 (92% yield). The HPLC assay was 98.3% (AUC).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step Two
Name
Quantity
6.4 L
Type
reactant
Reaction Step Two
Quantity
530.5 g
Type
reactant
Reaction Step Two
Quantity
861.9 g
Type
reactant
Reaction Step Three
Name
Quantity
6.4 L
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:9].C1COCC1.C(=O)(O)[O-].[Na+].Cl[C:21]([O:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:22]>O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:21](=[O:22])[O:23][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:4][C:3]=1[F:9] |f:2.3|

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
800 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)F
Name
Quantity
6.4 L
Type
reactant
Smiles
C1CCOC1
Name
Quantity
530.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
861.9 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Four
Name
Quantity
6.4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reactor over 70 minutes
Duration
70 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction was maintained below 20° C. with an ice water bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a 22-L flask
WAIT
Type
WAIT
Details
held at temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to quench the excess benzyl chloroformate
CUSTOM
Type
CUSTOM
Details
The mixture was transferred hot to a separatory funnel
CUSTOM
Type
CUSTOM
Details
to remove the lower aqueous phase
FILTRATION
Type
FILTRATION
Details
The THF layer was filtered through Whatman #1
FILTRATION
Type
FILTRATION
Details
filter paper
CUSTOM
Type
CUSTOM
Details
to remove some particulates
CUSTOM
Type
CUSTOM
Details
the mixture was transferred back to a 22-L flask
CUSTOM
Type
CUSTOM
Details
equipped for distillation
ADDITION
Type
ADDITION
Details
Heptane was added in portions
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the THF
DISTILLATION
Type
DISTILLATION
Details
to distill some of the THF out first
ADDITION
Type
ADDITION
Details
before adding the first amount of heptane
ADDITION
Type
ADDITION
Details
) A total of 26.5 L of heptane was added
DISTILLATION
Type
DISTILLATION
Details
the total distillate collected
CUSTOM
Type
CUSTOM
Details
had reached 97.7° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the thick white slurry was filtered
WASH
Type
WASH
Details
The filter cake was washed with heptane (4 L)
CUSTOM
Type
CUSTOM
Details
The product was dried in a vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC(OCC1=CC=CC=C1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1257 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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